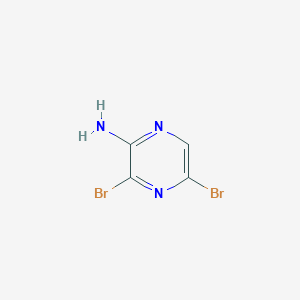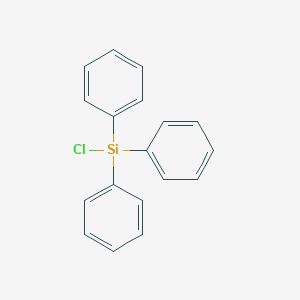
beta-L-glucose pentaacetate
Vue d'ensemble
Description
Beta-L-glucose pentaacetate: is a derivative of glucose, where all five hydroxyl groups are acetylated. This compound is a sugar derivative with the empirical formula C16H22O11 and a molecular weight of 390.34 g/mol. It is known for its role in stabilizing the amorphous phase of active ingredients in drugs, making it a valuable compound in pharmaceutical sciences .
Applications De Recherche Scientifique
Beta-L-glucose pentaacetate has several scientific research applications, including:
Pharmaceutical Sciences: It is used as a stabilizer for the amorphous phase of active pharmaceutical ingredients, enhancing their bioavailability and solubility.
Biochemistry: The compound is used in studies related to insulin release and glucose metabolism.
Organic Synthesis: this compound serves as an intermediate in the synthesis of various glycosides and other sugar derivatives.
Material Science: The compound’s ability to form hydrogen bonds makes it useful in the design of new materials with specific properties.
Mécanisme D'action
The insulinotropic action of beta-L-glucose pentaacetate is not attributable to any nutritional value of the ester but, instead, appears to result from a direct effect of the ester itself on a yet unidentified receptor system, resulting in a decrease in K+ conductance, plasma membrane depolarization, and induction of electrical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-L-glucose pentaacetate can be synthesized through the acetylation of beta-L-glucose. The process typically involves the reaction of beta-L-glucose with acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-L-glucose pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield beta-L-glucose and acetic acid.
Glycosylation: this compound can participate in glycosylation reactions to form glycosides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Glycosylation: Alcohols and acid catalysts (e.g., sulfuric acid).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as sodium borohydride
Major Products:
Hydrolysis: Beta-L-glucose and acetic acid.
Glycosylation: Glycosides.
Oxidation: Carboxylic acids.
Reduction: Alcohols
Comparaison Avec Des Composés Similaires
Alpha-D-glucose pentaacetate: Another anomer of glucose pentaacetate with similar properties but different stereochemistry.
Beta-D-glucose pentaacetate: The D-enantiomer of beta-L-glucose pentaacetate, which also has similar applications and properties.
Maltose octaacetate: A disaccharide derivative with multiple acetyl groups, used in similar applications for stabilizing amorphous phases.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with biological systems and its ability to stabilize amorphous phases. Its insulinotropic action and role in pharmaceutical sciences make it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
[(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-QMHWVQJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


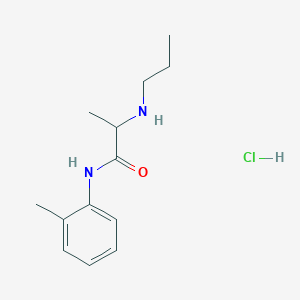
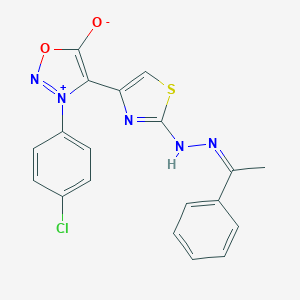


![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
![(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B131920.png)

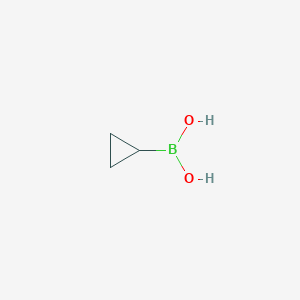
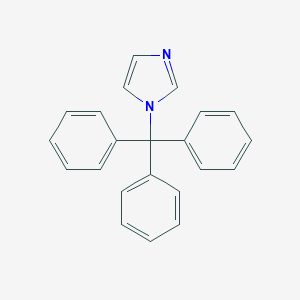
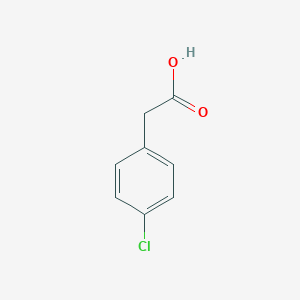
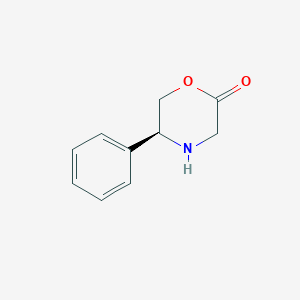
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
